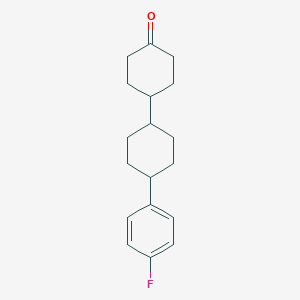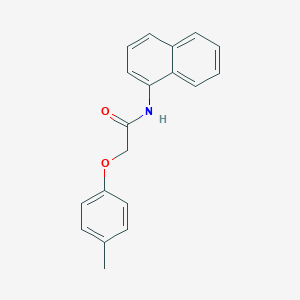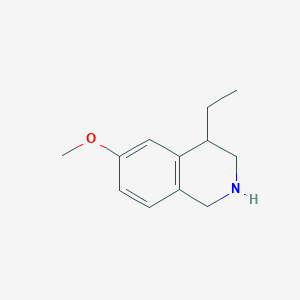![molecular formula C33H39NO3 B171432 [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate CAS No. 118364-82-2](/img/structure/B171432.png)
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, also known as OCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OCPB belongs to the family of liquid crystals, which are widely used in the manufacturing of electronic devices, display panels, and optical devices. In recent years, OCPB has been extensively studied for its unique physical and chemical properties, making it a promising candidate for various scientific applications.
Wirkmechanismus
The mechanism of action of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is not fully understood, but it is believed to be related to its unique molecular structure. [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate contains a flexible alkyl chain and a rigid aromatic ring, which allows it to form a layered structure in the liquid crystal phase. The layered structure of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate is responsible for its unique optical properties, such as birefringence and polarization, which make it an ideal candidate for various scientific applications.
Biochemische Und Physiologische Effekte
Due to its potential applications in various fields, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its biochemical and physiological effects. However, there is limited information available on the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate. Therefore, further studies are needed to determine the potential risks associated with the use of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits several advantages for use in scientific research, such as its high thermal stability, low viscosity, and excellent optical properties. However, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate also has several limitations, such as its high cost and limited availability. Therefore, researchers should carefully consider the advantages and limitations of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate before using it in their experiments.
Zukünftige Richtungen
There are several future directions for the study of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, including its potential applications in the field of liquid crystals, organic electronics, and optoelectronics. Further studies are needed to determine the toxicological and pharmacological properties of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate, as well as its potential applications in other scientific fields. Additionally, researchers should explore alternative synthesis methods for [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate to improve its yield and reduce its cost.
Synthesemethoden
The synthesis of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate involves the reaction of 4-(4-octoxyphenyl)phenol with 3-cyano-4-[(2S)-2-methylbutyl]benzoyl chloride in the presence of a base catalyst. The reaction takes place in a solvent system at a specific temperature and pressure, resulting in the formation of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate as a white solid. The purity and yield of [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate can be further improved by various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been extensively studied for its potential applications in various scientific fields. In the field of liquid crystals, [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate has been used as a key component in the manufacturing of advanced electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). [4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate exhibits unique physical and chemical properties, such as high thermal stability, low viscosity, and excellent optical properties, making it an ideal candidate for these applications.
Eigenschaften
CAS-Nummer |
118364-82-2 |
|---|---|
Produktname |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
Molekularformel |
C33H39NO3 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate |
InChI |
InChI=1S/C33H39NO3/c1-4-6-7-8-9-10-21-36-31-17-13-26(14-18-31)27-15-19-32(20-16-27)37-33(35)29-12-11-28(22-25(3)5-2)30(23-29)24-34/h11-20,23,25H,4-10,21-22H2,1-3H3/t25-/m0/s1 |
InChI-Schlüssel |
QJSXHUTWKUHIAH-VWLOTQADSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C[C@@H](C)CC)C#N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)CC(C)CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



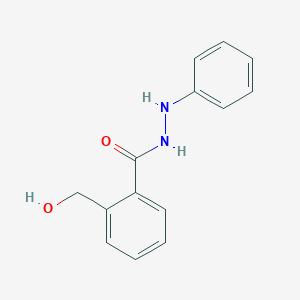
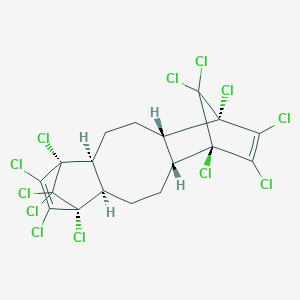

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)
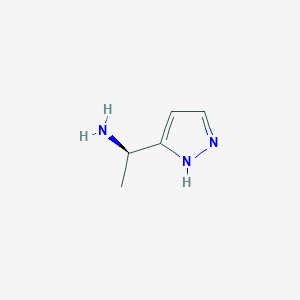

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)

